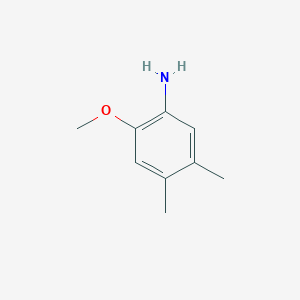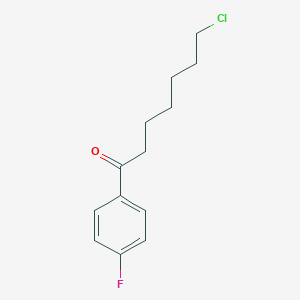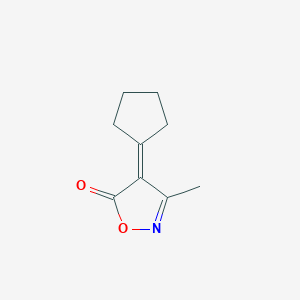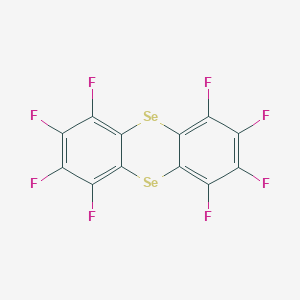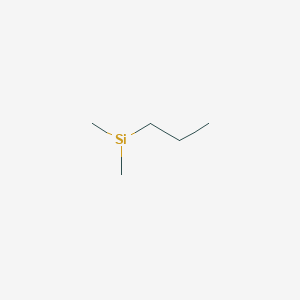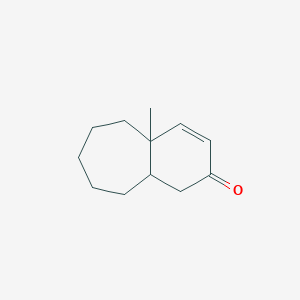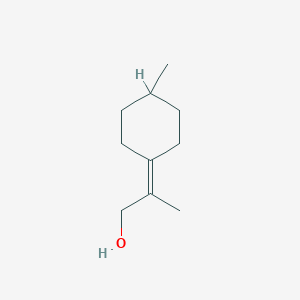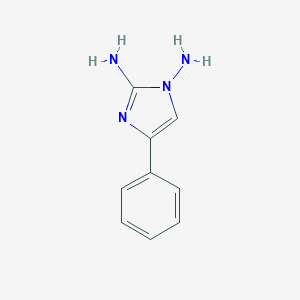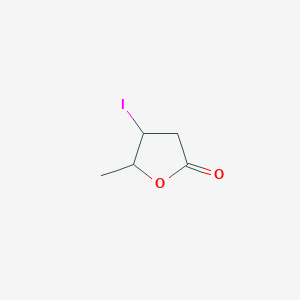
Dihydro-4-iodo-5-methylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-4-iodo-5-methylfuran-2(3H)-one is a chemical compound that belongs to the furan family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Dihydro-4-iodo-5-methylfuran-2(3H)-one is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Dihydro-4-iodo-5-methylfuran-2(3H)-one has also been shown to interact with various receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Dihydro-4-iodo-5-methylfuran-2(3H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have suggested that Dihydro-4-iodo-5-methylfuran-2(3H)-one may have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dihydro-4-iodo-5-methylfuran-2(3H)-one in lab experiments include its relatively simple synthesis method, its potential applications in various fields of scientific research, and its ability to interact with various cellular targets. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to exhibit low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Dihydro-4-iodo-5-methylfuran-2(3H)-one. One possible direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential applications in the field of material science, particularly in the preparation of functional materials such as polymers and nanoparticles. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method to improve the yield and purity of the product.
Métodos De Síntesis
Dihydro-4-iodo-5-methylfuran-2(3H)-one can be synthesized through a multistep process involving the reaction of iodine, acetone, and furan. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
Dihydro-4-iodo-5-methylfuran-2(3H)-one has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In organic synthesis, Dihydro-4-iodo-5-methylfuran-2(3H)-one can be used as a building block for the synthesis of various other compounds. In material science, this compound has been used as a precursor for the preparation of functional materials such as polymers and nanoparticles.
Propiedades
Número CAS |
18152-73-3 |
|---|---|
Nombre del producto |
Dihydro-4-iodo-5-methylfuran-2(3H)-one |
Fórmula molecular |
C5H7IO2 |
Peso molecular |
226.01 g/mol |
Nombre IUPAC |
4-iodo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
Clave InChI |
FTDKROIGAJDVCT-UHFFFAOYSA-N |
SMILES |
CC1C(CC(=O)O1)I |
SMILES canónico |
CC1C(CC(=O)O1)I |
Otros números CAS |
18152-73-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






